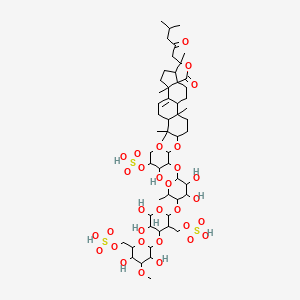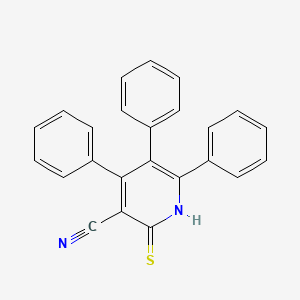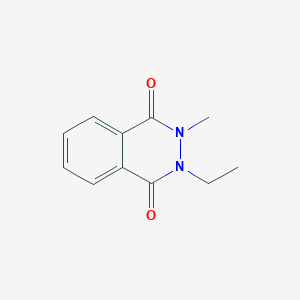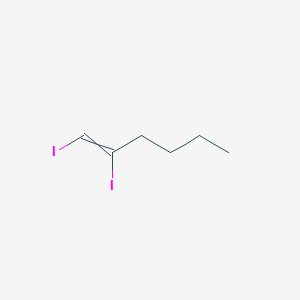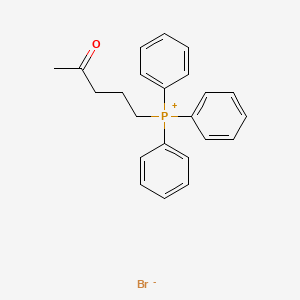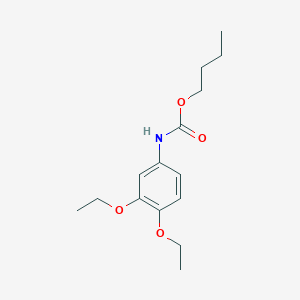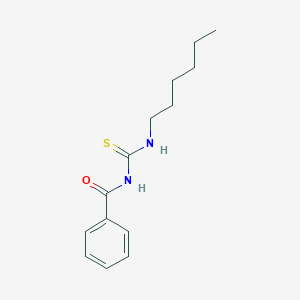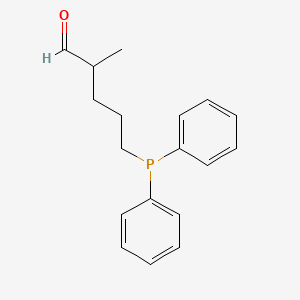
5-(Diphenylphosphanyl)-2-methylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diphenylphosphanyl)-2-methylpentanal is an organophosphorus compound that features a phosphine group attached to a pentanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphanyl)-2-methylpentanal typically involves the reaction of diphenylphosphine with a suitable aldehyde precursor. One common method involves the use of 2-methylpentanal as the starting material, which undergoes a nucleophilic addition reaction with diphenylphosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Diphenylphosphanyl)-2-methylpentanal can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: 5-(Diphenylphosphanyl)-2-methylpentanol.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Diphenylphosphanyl)-2-methylpentanal has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 5-(Diphenylphosphanyl)-2-methylpentanal exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Another organophosphorus compound used as a ligand in catalysis.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: A bidentate ligand used in hydroformylation reactions.
Uniqueness
5-(Diphenylphosphanyl)-2-methylpentanal is unique due to its specific structure, which allows for the formation of stable complexes with a variety of metals. This versatility makes it a valuable compound in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
113619-47-9 |
|---|---|
Molekularformel |
C18H21OP |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
5-diphenylphosphanyl-2-methylpentanal |
InChI |
InChI=1S/C18H21OP/c1-16(15-19)9-8-14-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,15-16H,8-9,14H2,1H3 |
InChI-Schlüssel |
VCGWGDWDROWHBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)

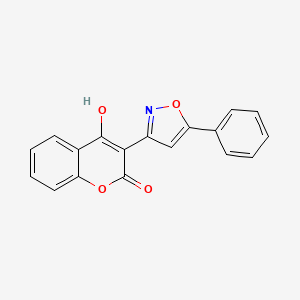
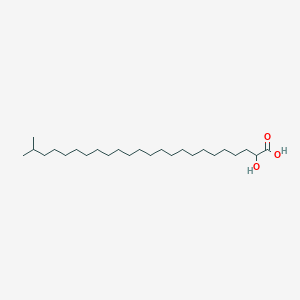
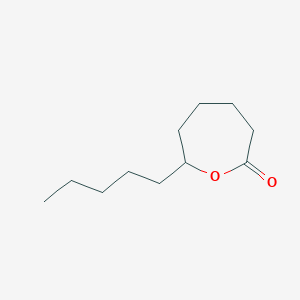
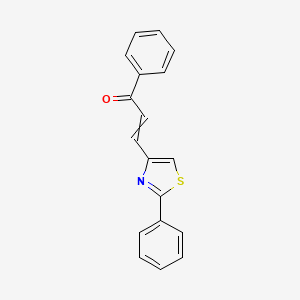
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
